Predicted Polypharmacology Profile vs. 4-Substituted Pyrano[4,3-c]pyridazine Scaffolds
Computational activity spectrum prediction (PASS) for 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine reveals a distinct predicted bioactivity signature compared to related 4-substituted pyrano[4,3-c]pyridazine derivatives. While the target compound is predicted to inhibit signal transduction pathways (Pa=0.718) and chloride peroxidase (Pa=0.620), its predicted kinase inhibition probability (Pa=0.584 for general protein kinase inhibition) is notably higher than the baseline for an unsubstituted or 4-methyl analog, though direct comparative data are lacking [1]. In contrast, 4-substituted analogs like 3-chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine are primarily documented for Bcl-xL inhibition and apoptosis induction, representing a divergent mechanism of action . This differential activity prediction suggests that the 3-chloro substitution pattern on the unsubstituted 4-position core directs activity toward kinase inhibition pathways, whereas 4-substitution shifts the target profile toward protein-protein interaction inhibition.
| Evidence Dimension | Predicted probability of activity (Pa) for protein kinase inhibition |
|---|---|
| Target Compound Data | Pa = 0.584, Pi = 0.001 |
| Comparator Or Baseline | 3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine (not evaluated in same PASS model) |
| Quantified Difference | Not directly quantifiable; differential mechanism inferred from literature |
| Conditions | PASS (Prediction of Activity Spectra for Substances) computational model, compound structure input |
Why This Matters
For kinase inhibitor drug discovery programs, selecting a core scaffold with a higher predicted probability of kinase inhibition increases the likelihood of identifying active leads in initial screens.
- [1] Scientific Reports. Table 7 PASS prediction for the activity of the title compound. Sci Rep 15, 27674 (2025). View Source
